An In-depth Technical Guide to the Physicochemical Properties of N,3,3-trimethylcyclopentan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of N,3,3-trimethylcyclopentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to N,3,3-trimethylcyclopentan-1-amine
N,3,3-trimethylcyclopentan-1-amine is a substituted cycloalkylamine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural motif, a cyclopentane ring, is a versatile scaffold found in numerous biologically active compounds. The strategic placement of methyl groups and an amine functionality can significantly influence its physicochemical properties, which in turn dictate its behavior in biological systems. Understanding these properties is paramount for its effective utilization in the design and development of novel therapeutic agents.
The cyclopentane scaffold is valued in drug design for offering a balance of structural rigidity and conformational flexibility. This can be advantageous for optimizing binding to biological targets. The amine group provides a handle for further chemical modification and can play a crucial role in molecular interactions and solubility.
Chemical Identity and Structure
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IUPAC Name: N,3,3-trimethylcyclopentan-1-amine
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CAS Number: 1503941-47-6[1]
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Molecular Formula: C8H17N[1]
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Molecular Weight: 127.23 g/mol [1]
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Structure:
Part 2: Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from initial screening to formulation. Due to the limited availability of experimental data for N,3,3-trimethylcyclopentan-1-amine, this guide incorporates both known data and estimated values based on structurally similar analogs.
Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C8H17N | - |
| Molecular Weight | 127.23 g/mol | - |
| CAS Number | 1503941-47-6 | [1] |
| pKa (predicted) | ~10.5 - 11.0 | Estimated from analogs |
| LogP (predicted) | ~1.5 - 2.5 | Estimated from analogs |
| Boiling Point (predicted) | ~150 - 160 °C | Estimated from analogs |
| Solubility | Likely soluble in organic solvents and acidic aqueous solutions. | General amine properties |
Detailed Discussion of Key Parameters
2.2.1. Molecular Weight, Formula, and Structure
The molecular formula, C8H17N, and molecular weight of 127.23 g/mol , are fundamental properties derived from its chemical structure. The structure features a five-membered cyclopentane ring with two methyl groups at the 3-position and an N-methylamino group at the 1-position. This substitution pattern is crucial in determining its steric and electronic properties.
2.2.2. pKa (Acidity Constant) and Basicity
The pKa of an amine is a measure of the acidity of its conjugate acid. For an amine, a higher pKa indicates a stronger base. The basicity of the amine group is critical for its interaction with biological targets and for its solubility in acidic environments, such as the stomach.
2.2.3. LogP (Lipophilicity)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought in drug candidates to ensure sufficient membrane permeability and aqueous solubility.
For N-methylcyclopentanamine, a predicted LogP of 1.53930 has been reported.[3] Another analog, 1-methylcyclopentan-1-amine, has a predicted XLogP3-AA of 0.7.[5] The additional methyl groups in N,3,3-trimethylcyclopentan-1-amine would be expected to increase its lipophilicity. Therefore, an estimated LogP in the range of 1.5 to 2.5 is plausible.
2.2.4. Solubility
The solubility of an amine is highly dependent on pH. As a basic compound, N,3,3-trimethylcyclopentan-1-amine is expected to be more soluble in acidic aqueous solutions due to the formation of the protonated, and therefore more polar, ammonium salt.[5] In neutral or basic solutions, its solubility in water is likely to be lower due to its nonpolar hydrocarbon structure. It is expected to be freely soluble in organic solvents.
2.2.5. Boiling and Melting Points
The boiling and melting points are indicators of the intermolecular forces of a compound. For 3,3-dimethylcyclopentan-1-amine, a predicted boiling point of 134.231 °C has been noted.[6] Given the slightly higher molecular weight of N,3,3-trimethylcyclopentan-1-amine, its boiling point is likely to be in the range of 150-160°C. The physical form at room temperature (solid or liquid) would be determined by its melting point, for which no data is currently available.
The Role of Structural Analogs in Property Estimation
In the absence of direct experimental data, the use of structurally related analogs provides a scientifically grounded approach to estimating the physicochemical properties of a target molecule. By understanding the contributions of different functional groups and substitution patterns in similar compounds, we can make reasonable predictions about the behavior of the molecule of interest.
Part 3: Experimental Determination of Physicochemical Properties
To obtain definitive data, experimental determination of the key physicochemical properties is essential. The following sections outline standard protocols for measuring pKa, LogP, and solubility.
Protocol for pKa Determination by Potentiometric Titration
3.1.1. Principle and Rationale Potentiometric titration is a robust method for determining the pKa of a compound. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[2]
3.1.2. Step-by-Step Protocol
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Preparation of Solutions:
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Prepare a standard solution of the amine of known concentration (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Titration Setup:
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Calibrate a pH meter using standard buffer solutions.
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Place a known volume of the amine solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode in the solution.
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Titration Procedure:
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Add the standardized strong acid titrant in small, precise increments.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Continue the titration past the equivalence point.
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Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
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Determine the equivalence point from the inflection point of the titration curve.
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The pH at the half-equivalence point is equal to the pKa of the amine.
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3.1.3. Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for LogP Determination by the Shake-Flask Method
3.2.1. Principle and Rationale The shake-flask method is the traditional and most reliable method for determining the LogP of a compound. It involves partitioning the compound between two immiscible solvents, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium. The LogP is the logarithm of the ratio of the concentrations in the two phases.
3.2.2. Step-by-Step Protocol
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Preparation:
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Pre-saturate n-octanol with water and water with n-octanol.
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Prepare a stock solution of the compound in one of the phases.
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Partitioning:
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Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
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Shake the funnel for a set period to allow for partitioning and equilibration.
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Allow the two phases to separate completely.
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Analysis:
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Carefully separate the two phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation:
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Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
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3.2.3. Workflow Diagram
Caption: Workflow for LogP determination by the shake-flask method.
Protocol for Solubility Assessment
3.3.1. Principle and Rationale Aqueous solubility is a critical property for drug absorption. A simple screening method can provide an initial assessment of a compound's solubility. This often involves preparing a saturated solution and then quantifying the amount of dissolved compound.
3.3.2. Step-by-Step Protocol for a General Solubility Screen
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Sample Preparation:
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Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration:
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Shake or stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation:
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Centrifuge or filter the sample to remove any undissolved solid.
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Quantification:
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Analyze the clear supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
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Result:
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The measured concentration represents the solubility of the compound under the tested conditions.
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3.3.3. Workflow Diagram
Caption: Workflow for a general solubility screen.
Part 4: Spectroscopic Characterization (A Predictive Approach)
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¹H NMR: Protons on the N-methyl group would likely appear as a singlet around 2.2-2.5 ppm. The proton on the nitrogen would be a broad singlet, and its chemical shift would be concentration-dependent. The protons on the cyclopentane ring would show complex splitting patterns in the aliphatic region (1-2 ppm).
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¹³C NMR: The carbon of the N-methyl group would appear around 30-40 ppm. The carbons of the cyclopentane ring would be found in the aliphatic region, with the carbon bearing the amine group being the most downfield.
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Infrared (IR) Spectroscopy: A secondary amine will show a characteristic N-H stretch in the region of 3300-3500 cm⁻¹. C-H stretches from the alkyl groups will be observed just below 3000 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 127. The fragmentation pattern would likely involve the loss of methyl groups and cleavage adjacent to the nitrogen atom.
Part 5: Implications for Drug Development
The physicochemical properties of N,3,3-trimethylcyclopentan-1-amine have significant implications for its potential use in drug development.
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ADME Profile: The estimated LogP suggests that the compound may have good membrane permeability, which is favorable for oral absorption. Its basicity will lead to ionization in the acidic environment of the stomach, which can enhance solubility but may reduce passive diffusion across the gastric mucosa.
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Structure-Activity Relationship (SAR): The cyclopentane ring provides a rigid scaffold that can be further functionalized to explore SAR. The amine group is a key site for modification to modulate potency, selectivity, and physicochemical properties.
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Formulation and Salt Selection: The basic nature of the amine allows for the formation of various salts. Salt formation is a common strategy to improve the solubility and stability of drug candidates. The hydrochloride salt of 1,3,3-trimethylcyclopentan-1-amine is commercially available, indicating that this is a viable approach.[7]
Part 6: Conclusion
N,3,3-trimethylcyclopentan-1-amine is a compound with a structural profile that makes it an interesting candidate for further investigation in medicinal chemistry. While a complete experimental characterization of its physicochemical properties is not yet available in the public domain, estimations based on its structure and data from close analogs provide valuable insights. This technical guide has outlined these properties, provided standard protocols for their experimental determination, and discussed their implications for drug development. The systematic approach to understanding and measuring these fundamental characteristics is crucial for unlocking the full potential of this and similar molecules in the quest for new and effective therapeutics.
Part 7: References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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LookChem. (n.d.). N-methylcyclopentanamine. Retrieved from [Link]
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ChemBK. (n.d.). CYCLOPENTYL-METHYL-AMINE. Retrieved from [Link]
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PubChem. (n.d.). 1-methylcyclopentan-1-amine. Retrieved from [Link]
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BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]
Sources
- 1. 1503941-47-6|N,3,3-Trimethylcyclopentan-1-amine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3,3-dimethylcyclopentan-1-amine CAS#: 2322515-40-0 [m.chemicalbook.com]
- 7. 1,3,3-trimethylcyclopentan-1-amine hydrochloride | 2413876-58-9 [sigmaaldrich.com]
